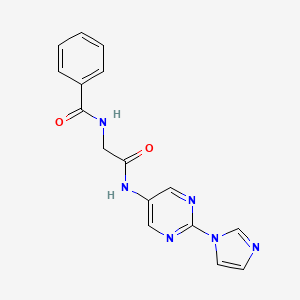

N-(2-((2-(1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-[(2-imidazol-1-ylpyrimidin-5-yl)amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-14(10-18-15(24)12-4-2-1-3-5-12)21-13-8-19-16(20-9-13)22-7-6-17-11-22/h1-9,11H,10H2,(H,18,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSKQUCLKCCFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((2-(1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure:

The compound features an imidazole ring, a pyrimidine ring, and an amide linkage, which are known for their significant roles in medicinal chemistry.

Molecular Formula: CHNO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and survival.

- Receptor Modulation: It may bind to receptors that regulate important physiological processes, including inflammation and apoptosis.

- Cellular Protection: Preliminary studies suggest that it may protect cells from stress-induced damage, particularly in pancreatic β-cells, which are crucial for insulin production.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The imidazole and pyrimidine moieties are known to play a role in this activity by interacting with DNA and disrupting cellular processes essential for tumor growth.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as diabetes, where inflammation contributes to disease progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Imidazole Ring | Enhances enzyme binding affinity |

| Pyrimidine Ring | Increases selectivity for specific targets |

| Amide Linkage | Essential for maintaining structural integrity |

Case Studies

-

β-cell Protective Activity:

A study investigated the protective effects of a related benzamide analog on pancreatic β-cells under endoplasmic reticulum (ER) stress. The results showed that the compound significantly improved cell viability, demonstrating potential for diabetes treatment. The EC50 value was reported at 0.1 ± 0.01 μM, indicating high potency against ER stress-induced cell death . -

Anticancer Activity:

In a series of experiments involving cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

常见问题

Q. What are the optimal reaction conditions for synthesizing N-(2-((2-(1H-imidazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide?

The synthesis of this compound requires multi-step optimization. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while ethanol may improve yield in coupling steps .

- Catalysts : Triethylamine is commonly used to neutralize acidic byproducts and accelerate amide bond formation .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or HPLC ensures ≥95% purity, critical for downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural validation relies on:

- 1H/13C NMR : Assigns proton and carbon environments, confirming imidazole and pyrimidine ring integration .

- Mass spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

- HPLC : Monitors purity (>95%) and identifies byproducts .

Q. How can reaction intermediates be stabilized during synthesis?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine moieties to prevent undesired side reactions .

- Low-temperature storage : Intermediates with labile bonds (e.g., acetamides) are stored at –20°C .

Advanced Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with kinases or proteases, leveraging X-ray crystallography data from structural analogs .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent variation : Modify the benzamide ring’s para-position with electron-withdrawing groups (e.g., –F, –Cl) to enhance target affinity .

- Bioisosteric replacement : Replace the imidazole ring with 1,2,4-triazole to improve metabolic stability while retaining activity .

Q. What strategies resolve contradictions in biological activity data across assays?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Orthogonal validation : Confirm enzyme inhibition (IC50) with cellular assays (e.g., Western blot for downstream target phosphorylation) .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。